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molecular formula C10H7F4NO B8295611 8-fluoro-7-trifluoromethyl-3,4-dihydro-2H-isoquinolin-1-one

8-fluoro-7-trifluoromethyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8295611
M. Wt: 233.16 g/mol
InChI Key: SEUFSIVCSNFKLP-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

[2-(3-Fluoro-4-trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester (I-47c: 1.5 g, 5.376 mmol) was reacted with P2O5 (1.52 g, 10.75 mmol) and POCl3 (15 mL). The resulting mixture was refluxed for 1 hour at 110° C. to afford the crude product. Purification by column chromatography on silica gel (50% ethylacetate in hexane) afforded 350 mg of the product (27.97% yield).
Name
[2-(3-Fluoro-4-trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
27.97%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[C:10]([F:18])[CH:9]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O=P(Cl)(Cl)Cl>>[F:18][C:10]1[C:11]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:13]=[C:8]2[C:9]=1[C:4](=[O:3])[NH:5][CH2:6][CH2:7]2

Inputs

Step One
Name
[2-(3-Fluoro-4-trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(NCCC1=CC(=C(C=C1)C(F)(F)F)F)=O
Name
Quantity
1.52 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (50% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC=C2CCNC(C12)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 27.97%
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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